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Compound of Interest

Compound Name: 3-Amino-4-fluorobenzonitrile

Cat. No.: B1285375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Amino-4-fluorobenzonitrile (C₇H₅FN₂). The information presented herein is intended to

support research, development, and quality control activities involving this compound. Please

note that while extensive efforts have been made to provide accurate information, the

spectroscopic data presented is predicted based on established principles and data from

analogous compounds, as direct experimental spectra were not publicly available at the time of

this compilation.

Compound Information
Property Value

IUPAC Name 3-amino-4-fluorobenzonitrile

CAS Number 859855-53-1

Molecular Formula C₇H₅FN₂

Molecular Weight 136.13 g/mol

Exact Mass 136.04367633 Da[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-Amino-4-
fluorobenzonitrile. These predictions are based on the analysis of substituent effects on the

benzene ring and by drawing parallels with known spectral data of structurally related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.25 t (dd) 1H H-5

~ 6.90 m 2H H-2, H-6

~ 4.0 (broad) s 2H -NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 152.0 (d, ¹JCF) C-4

~ 138.0 (d) C-3

~ 125.0 (d) C-5

~ 120.0 (d) C-1

~ 118.0 -C≡N

~ 116.0 (d) C-6

~ 114.0 (d) C-2

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity

~ -130 to -140 m
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Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Coupling constants (J)

for fluorine-carbon couplings can be significant.

Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric &

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2230 - 2210 Strong C≡N stretch

1620 - 1580 Strong N-H bend (scissoring)

1520 - 1470 Strong Aromatic C=C stretch

1300 - 1200 Strong C-F stretch

900 - 675 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Interpretation

136 Molecular ion [M]⁺

110 [M - C₂H₂]⁺ or [M - CN]⁺

109 [M - HCN]⁺

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of 3-Amino-4-fluorobenzonitrile and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Internal Standard: Ensure the solvent contains an appropriate internal standard, such as

tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR. For ¹³C NMR, the residual solvent peak

can be used for referencing (e.g., CDCl₃ at 77.16 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width

of approximately 16 ppm, centered around 6 ppm, is recommended.

¹³C NMR: Acquire the spectrum using a standard proton-decoupled experiment. A spectral

width of approximately 240 ppm, centered around 120 ppm, is appropriate.

¹⁹F NMR: Acquire the spectrum with a spectral width sufficient to cover the aromatic

fluorine region (e.g., -100 to -180 ppm), using a suitable reference standard like CFCl₃.

Data Processing: Apply an appropriate window function (e.g., exponential with a line

broadening of 0.3 Hz for ¹H) before Fourier transformation. Phase and baseline correct the

resulting spectra.

Infrared (IR) Spectroscopy
For solid samples like 3-Amino-4-fluorobenzonitrile, the thin solid film or KBr pellet methods

are common.

Thin Solid Film Method:

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile

solvent like methylene chloride.

Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method:

Grind a small amount of the sample (1-2 mg) with 100-200 mg of dry KBr powder until a

fine, homogeneous powder is obtained.

Compress the mixture under high pressure in a die to form a transparent pellet.

Place the pellet in the sample holder for analysis.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic

molecules.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a

molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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